![molecular formula C12H7Cl2NO3S2 B2975321 [(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 292842-64-9](/img/structure/B2975321.png)
[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C21H25Cl2NO3S2 and a molecular weight of 474.472 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Sigma-Aldrich, a supplier of the compound, does not collect analytical data for this product .Aplicaciones Científicas De Investigación
Antifungal Activity
Research has demonstrated that derivatives of rhodanineacetic acid, including compounds structurally similar to the specified chemical, have been prepared as potential antifungal agents. Their lipophilicity was analyzed to understand the relationship with their antifungal efficacy. Specifically, certain derivatives strongly inhibited the growth of various Candida species, showcasing potential as antifungal compounds (Doležel et al., 2009).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives, closely related to the mentioned compound, have been synthesized and evaluated for their anticancer and antiangiogenic activities. These studies found that some derivatives significantly reduced tumor volume and cell number in mouse models, indicating potential for anticancer therapy. They also demonstrated strong antiangiogenic effects, suggesting their ability to inhibit tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Aldose Reductase Inhibitory Action
Another study focused on the aldose reductase inhibitory action of related compounds, comparing their efficacy to that of epalrestat, a clinically used inhibitor. These compounds exhibited potent inhibitory effects on aldose reductase, suggesting their potential in treating complications of diabetes through inhibition of this enzyme (Kučerová-Chlupáčová et al., 2020).
Antimicrobial Activity
Rhodanine-3-acetic acid derivatives, including compounds with structural similarities to the specified chemical, were evaluated for their antimicrobial potential. The study highlighted significant activity against mycobacteria, including Mycobacterium tuberculosis, and some derivatives exhibited high activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. These findings suggest the potential of these compounds as antimicrobial agents (Krátký et al., 2017).
Synthesis and Biological Evaluation
Research into the synthesis of novel thiazolidine and imidazolidine derivatives has explored their pharmacological interest, indicating diverse antimicrobial effects among the synthesized products. This suggests a potential avenue for developing new antimicrobial agents based on structural manipulation of thiazolidine derivatives (Elaasar & Saied, 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3S2/c13-7-2-1-3-8(14)6(7)4-9-11(18)15(5-10(16)17)12(19)20-9/h1-4H,5H2,(H,16,17)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMUUPOKFPCOKG-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2975238.png)
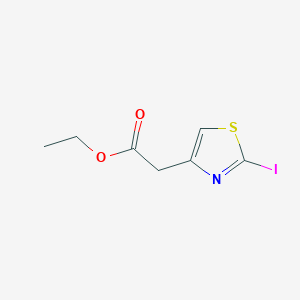
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2975244.png)
![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2975245.png)

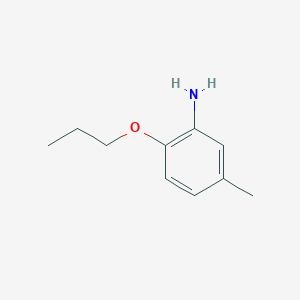
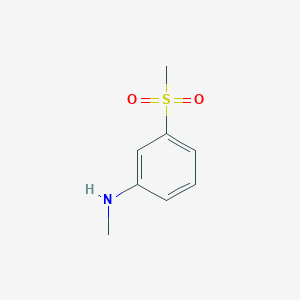
![({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2975251.png)
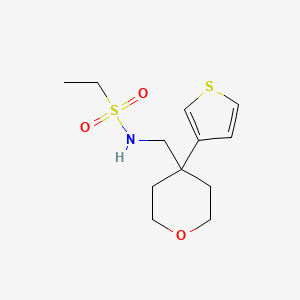
![3-(4-Chlorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2975254.png)
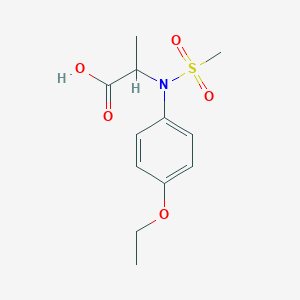

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2975259.png)
![2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2975261.png)